Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl compounds are often used in organic chemistry. They typically contain a functional group ® attached to a tert-butyl group (C(CH3)3). The tert-butyl group is known for its bulky nature and its ability to protect reactive sites in a molecule during a chemical reaction .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate” are not available, tert-butyl compounds are often synthesized through reactions involving tert-butanol or its derivatives .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, NMR spectroscopy can provide information about the types of atoms in a molecule and their connectivity .Chemical Reactions Analysis
Tert-butyl compounds are known to participate in a variety of chemical reactions. For example, they can undergo elimination reactions to form alkenes .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility are determined by the molecular structure of the compound. Tert-butyl compounds are generally non-polar and have low solubility in water .Scientific Research Applications
Synthesis of Sequence-Defined Peptoids
“Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate” could potentially be used in the synthesis of sequence-defined peptoids . Peptoids are a class of peptidomimetics whose side chains are appended to the nitrogen atom of the peptide backbone, rather than to the α-carbons as in peptides. This makes peptoids resistant to proteolytic degradation, and they can be used in various applications, including drug discovery, materials science, and biotechnology .
Ligand for the Synthesis
This compound could be used as a ligand for the synthesis of other complex molecules . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. They are essential in the field of inorganic chemistry .
Pharmaceutical Synthesis
“Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate” could potentially be used in the synthesis of pharmaceuticals. For example, a similar compound, tert-butyl 4- ((tosyloxy)methyl)piperidine-1-carboxylate, has been used in the synthetic routes of vandetanib, a medication used to treat certain types of cancer.
Biochemical Research
This compound could be used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This field is fundamental to our understanding of life and is vital in the pharmaceutical, nutritional, and agricultural industries .
Mechanism of Action
The mechanism of action of a chemical compound refers to how it interacts with other molecules. This is highly dependent on the specific compound and its intended use. Without specific information on “Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate”, it’s difficult to provide an accurate mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZSTQMQTTUBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1303973-27-4 | |
Record name | tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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